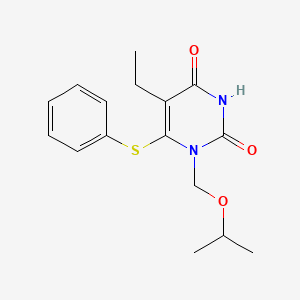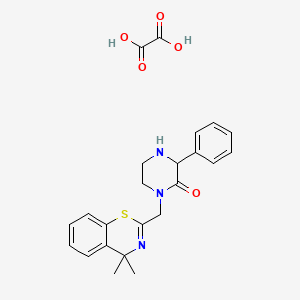
2-(2'-Oxo-3'-phenylpiperazino)methyl-4,4-dimethyl-4H-1,3-benzothiazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2’-Oxo-3’-phenylpiperazino)methyl-4,4-dimethyl-4H-1,3-benzothiazine oxalate is a complex organic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse pharmacological activities, including stimulant and antidepressant properties .
Métodos De Preparación
The synthesis of 2-(2’-Oxo-3’-phenylpiperazino)methyl-4,4-dimethyl-4H-1,3-benzothiazine oxalate involves several steps. The key intermediate, 2-chloromethyl-4,4-dimethyl-4H-1,3-benzothiazine, is obtained by condensing 2-benzylthio-α,α-dimethylbenzyl alcohol with chloroacetonitrile in 85% sulfuric acid . This intermediate is then reacted with 2-oxo-3-phenylpiperazine in the presence of sodium hydride and 1-methyl-2-pyrrolidone to yield the final product .
Análisis De Reacciones Químicas
2-(2’-Oxo-3’-phenylpiperazino)methyl-4,4-dimethyl-4H-1,3-benzothiazine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the benzothiazine ring, particularly at the C-2 position.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(2’-Oxo-3’-phenylpiperazino)methyl-4,4-dimethyl-4H-1,3-benzothiazine oxalate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other benzothiazine derivatives.
Biology: The compound has been studied for its potential neuroprotective and antidepressant effects.
Mecanismo De Acción
The mechanism of action of 2-(2’-Oxo-3’-phenylpiperazino)methyl-4,4-dimethyl-4H-1,3-benzothiazine oxalate involves its interaction with neurotransmitter systems in the brain. It is believed to enhance dopaminergic and serotoninergic mediated processes, leading to its antidepressant and neuroprotective effects . The compound likely targets specific receptors and enzymes involved in neurotransmitter synthesis and degradation .
Comparación Con Compuestos Similares
Similar compounds to 2-(2’-Oxo-3’-phenylpiperazino)methyl-4,4-dimethyl-4H-1,3-benzothiazine oxalate include:
2-oxo-3-phenylpiperazine: Shares the piperazine moiety but lacks the benzothiazine ring.
4,4-dimethyl-4H-1,3-benzothiazine: Contains the benzothiazine ring but lacks the piperazine moiety.
2-chloromethyl-4,4-dimethyl-4H-1,3-benzothiazine: An intermediate in the synthesis of the target compound.
The uniqueness of 2-(2’-Oxo-3’-phenylpiperazino)methyl-4,4-dimethyl-4H-1,3-benzothiazine oxalate lies in its combined structural features, which contribute to its distinct pharmacological profile .
Propiedades
Número CAS |
81735-48-0 |
|---|---|
Fórmula molecular |
C23H25N3O5S |
Peso molecular |
455.5 g/mol |
Nombre IUPAC |
1-[(4,4-dimethyl-1,3-benzothiazin-2-yl)methyl]-3-phenylpiperazin-2-one;oxalic acid |
InChI |
InChI=1S/C21H23N3OS.C2H2O4/c1-21(2)16-10-6-7-11-17(16)26-18(23-21)14-24-13-12-22-19(20(24)25)15-8-4-3-5-9-15;3-1(4)2(5)6/h3-11,19,22H,12-14H2,1-2H3;(H,3,4)(H,5,6) |
Clave InChI |
NHNZEOPXABIHKI-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2SC(=N1)CN3CCNC(C3=O)C4=CC=CC=C4)C.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


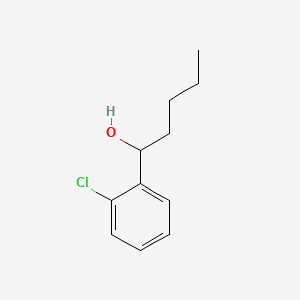
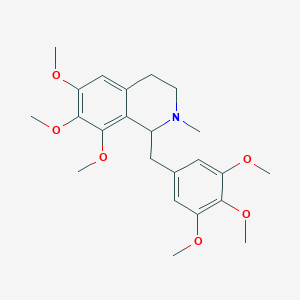
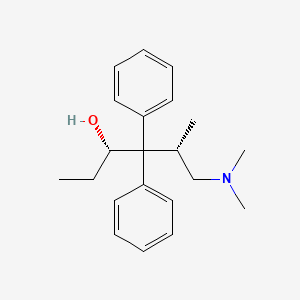

![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12787120.png)






